![molecular formula C16H21NO6 B13400261 3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400261.png)
3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The tert-butoxycarbonyl group protects the amino group, while the acetyl group protects the hydroxyl group on the tyrosine residue.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide typically involves the protection of the amino and hydroxyl groups of tyrosine. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base, such as sodium bicarbonate. The acetyl group is introduced using acetic anhydride in the presence of a base, such as pyridine. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis of the protective groups .
Industrial Production Methods: Industrial production of tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography for purification. The reagents and solvents used are of industrial grade, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide can undergo oxidation reactions, particularly at the tyrosine residue. Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, which can reduce the acetyl group to an alcohol.
Substitution: The protective groups can be removed through substitution reactions.
Common Reagents and Conditions:
Oxidation: Iodine in methanol, hydrogen peroxide in water.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoroacetic acid in dichloromethane, hydroxylamine in methanol.
Major Products Formed:
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced tyrosine derivatives.
Substitution: Deprotected tyrosine.
Applications De Recherche Scientifique
Chemistry: Tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide is widely used in peptide synthesis as a building block. It allows for the selective protection and deprotection of functional groups, facilitating the synthesis of complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the role of tyrosine residues in proteins .
Medicine: In medicinal chemistry, tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide is used in the development of peptide-based drugs. It helps in the synthesis of peptide analogs with improved stability and bioavailability .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials .
Mécanisme D'action
The mechanism of action of tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide involves the selective protection and deprotection of functional groups during peptide synthesis. The tert-butoxycarbonyl group protects the amino group, preventing unwanted reactions, while the acetyl group protects the hydroxyl group on the tyrosine residue. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .
Comparaison Avec Des Composés Similaires
- tert-butoxycarbonyl-phenylalanine-hydroxide
- tert-butoxycarbonyl-serine(acetyl)-hydroxide
- tert-butoxycarbonyl-tryptophan-hydroxide
Comparison:
- tert-butoxycarbonyl-phenylalanine-hydroxide: Similar in structure but lacks the hydroxyl group on the aromatic ring, making it less reactive in oxidation reactions.
- tert-butoxycarbonyl-serine(acetyl)-hydroxide: Contains a hydroxyl group on the side chain but lacks the aromatic ring, making it less hydrophobic.
- tert-butoxycarbonyl-tryptophan-hydroxide: Contains an indole ring, making it more hydrophobic and less reactive in oxidation reactions compared to tyrosine .
Tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide is unique due to the presence of both the aromatic ring and the hydroxyl group, which allows for a wide range of chemical reactions and applications in peptide synthesis .
Propriétés
IUPAC Name |
3-(4-acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-10(18)22-12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJFTIPPLLFDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13400193.png)

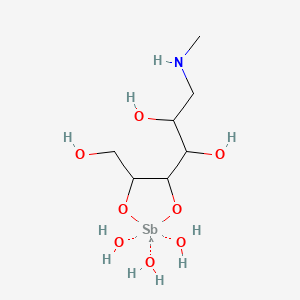
![7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13400206.png)
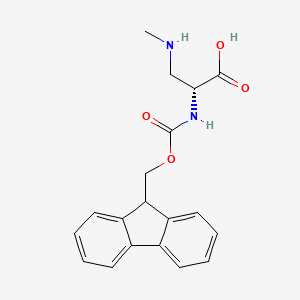
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B13400225.png)
![(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13400233.png)
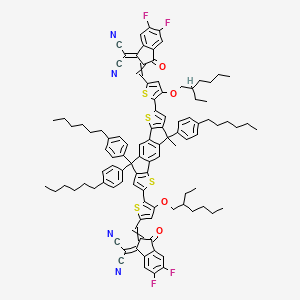
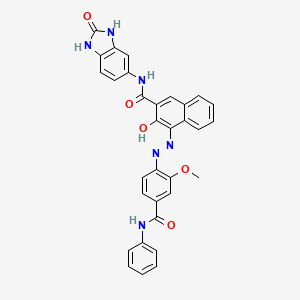
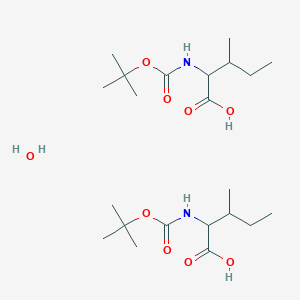
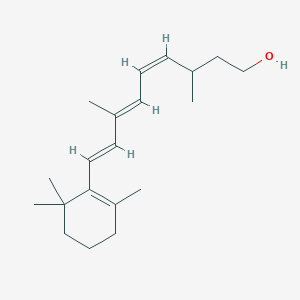
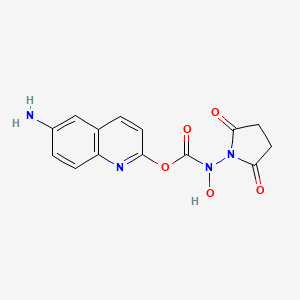
![N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide](/img/structure/B13400265.png)
![[4-Acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13400268.png)
